2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZIOOWGMTCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the attachment of the cyclopropylmethoxy group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various cyclization reactions.
Introduction of the Indole Moiety: This step often involves the use of indole derivatives and coupling reactions.
Attachment of the Cyclopropylmethoxy Group: This can be done through etherification reactions using cyclopropylmethanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
| Compound Name | Core Structure | Position of Cyclopropylmethoxy | Amide Substituent | Key Functional Groups |
|---|---|---|---|---|
| 2-(Cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide | Pyridine-4-carboxamide | Position 2 | (2-Methyl-1H-indol-5-yl)methyl | Indole, cyclopropane |
| N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) | Pyridine-4-carboxamide | N/A | 2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl | Thiazolidinone, chlorophenyl |
| 4-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide | Pyridine-2-carboxamide | Position 4 | 3,5-Dichloro-1-oxido-4-pyridyl | Dichloropyridine, methoxy |
| 6-Cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide | Pyridine-2-carboxamide | Position 6 | Pyrazole-pyrimidine hybrid | Pyrimidine, methoxyethyl, methylcarbamoyl |
Key Observations :
Key Insights :
- The indole group in the target compound may confer affinity for serotonin receptors or apoptosis pathways, contrasting with the anti-inflammatory thiazolidinones .
- Pyrimidine-containing analogs (e.g., ) are more likely to target kinases, whereas the cyclopropylmethoxy group in the target compound could enhance blood-brain barrier penetration .
Biological Activity
2-(Cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2034359-46-9 |
The compound is believed to interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphodiesterases (PDEs), which play critical roles in signal transduction and cellular regulation.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, offering a potential therapeutic pathway in oncology.
- Phosphodiesterase Inhibition : As a PDE inhibitor, it could enhance cyclic nucleotide levels (cAMP and cGMP), leading to vasodilation and anti-inflammatory effects.
Antitumor Effects
Recent studies have indicated that derivatives of this compound exhibit antitumor activity . For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies indicated that it effectively decreased pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . Furthermore, animal models have reported reduced airway hyperreactivity when treated with similar PDE inhibitors, suggesting potential applications in respiratory diseases .
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the efficacy of the compound in inhibiting tumor growth.
- Method : Xenograft model using human cancer cell lines.
- Results : Significant reduction in tumor volume compared to control groups, with a noted increase in apoptosis markers.
- Study on Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
